molecular formula C22H24N4O4S2 B12132457 N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12132457
M. Wt: 472.6 g/mol
InChI Key: XFQCBZMWDAEPEA-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetylamino group, a methoxyphenyl group, and a thienopyrimidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

Molecular Formula

C22H24N4O4S2

Molecular Weight

472.6 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H24N4O4S2/c1-6-9-26-21(29)19-12(2)13(3)32-20(19)25-22(26)31-11-18(28)24-16-10-15(23-14(4)27)7-8-17(16)30-5/h6-8,10H,1,9,11H2,2-5H3,(H,23,27)(H,24,28)

InChI Key

XFQCBZMWDAEPEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC)CC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions may vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and reaction times to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include an acetylamino group linked to a methoxyphenyl moiety and a thieno[2,3-d]pyrimidine ring system with a sulfanyl linkage. The compound's molecular formula is C21H24N4O4S2, and it has a molecular weight of approximately 460.58 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps, focusing on the formation of the thieno[2,3-d]pyrimidine core and the introduction of the acetylamino and methoxy groups. The detailed synthetic pathway can vary but generally includes:

  • Formation of the Thieno[2,3-d]pyrimidine : Utilizing appropriate starting materials to construct the pyrimidine ring.
  • Introduction of Functional Groups : Acetylation and methoxylation reactions to incorporate the desired substituents.
  • Final Coupling Reaction : Linking the thieno[2,3-d]pyrimidine with the methoxyphenyl and sulfanyl groups.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly antimicrobial properties. A comparative analysis of related compounds shows:

Compound NameStructural FeaturesBiological Activity
N-benzyl-2-{[3-(4-chlorophenyl)-5,6-dimethyl...Contains thieno[2,3-d]pyrimidine coreAntimicrobial
6,7-Dihydrothieno[3,2-d]pyrimidineSimilar ring structureAnti-inflammatory
5-Methoxyphenyl derivativesMethoxy group presentAnticancer

These compounds highlight the versatility and potential therapeutic applications of thienopyrimidine derivatives while emphasizing the unique features of N-[5-(acetylamino)-2-methoxyphenyl]-2-{...}, particularly its specific acetylamino modification that may enhance its pharmacological profile.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. In vitro studies suggest that modifications in the molecular structure significantly influence its efficacy. For instance:

  • Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity against HepG2 liver cancer cells.
  • The presence of a methoxy group was found to increase cytotoxicity compared to parent compounds without such substitutions.

Enzyme Inhibition

N-[5-(acetylamino)-2-methoxyphenyl]-2-{...} has also shown potential as an enzyme inhibitor. Preliminary studies indicate that it may inhibit certain cholinesterase enzymes:

Enzyme TypeIC50 (µM)
AcetylcholinesteraseModerate (157.31)
ButyrylcholinesteraseStrong (46.42)

These findings suggest that this compound could be explored for therapeutic applications in conditions such as Alzheimer's disease where cholinesterase inhibitors are beneficial.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated various thienopyrimidine derivatives against bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that N-[5-(acetylamino)-2-methoxyphenyl]-2-{...} exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anticancer Evaluation : In a series of tests against different cancer cell lines (e.g., MCF7 for breast cancer), this compound demonstrated promising results with IC50 values indicating effective cytotoxicity.

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